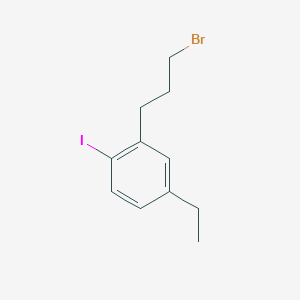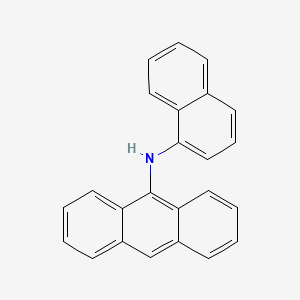
3-Chloro-5-methyl-2-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-methyl-2-(trifluoromethyl)pyridine: is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a trifluoromethyl group at the second position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine typically involves the halogenation and alkylation of pyridine derivatives. One common method is the chlorination of 3-methyl-2-(trifluoromethyl)pyridine using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures a higher yield of the desired product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals and improves overall safety.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of 3-amino-5-methyl-2-(trifluoromethyl)pyridine.
Oxidation: Formation of 3-chloro-5-carboxy-2-(trifluoromethyl)pyridine.
Reduction: Formation of this compound-amine.
科学研究应用
Chemistry: 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on the biological activity of pyridine derivatives. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting central nervous system disorders. Its unique chemical structure allows for the modification of its pharmacokinetic and pharmacodynamic properties.
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides, insecticides, and fungicides. Its stability and reactivity make it a valuable component in the formulation of crop protection products.
作用机制
The mechanism of action of 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine is primarily based on its ability to interact with specific molecular targets in biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
- 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(3-methyl-5-(trifluoromethyl)pyrazol-1-yl)pyridine
Comparison: 3-Chloro-5-methyl-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring. The presence of the methyl group at the fifth position and the trifluoromethyl group at the second position imparts distinct chemical and physical properties compared to its analogs. For example, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine has the methyl group at the second position, which can lead to different reactivity and biological activity. Similarly, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a fluorine atom instead of a methyl group, affecting its electronic properties and interactions with biological targets.
属性
分子式 |
C7H5ClF3N |
|---|---|
分子量 |
195.57 g/mol |
IUPAC 名称 |
3-chloro-5-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(8)6(12-3-4)7(9,10)11/h2-3H,1H3 |
InChI 键 |
IQQXHACOVACSLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


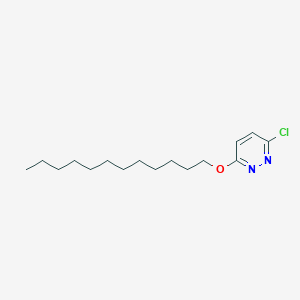
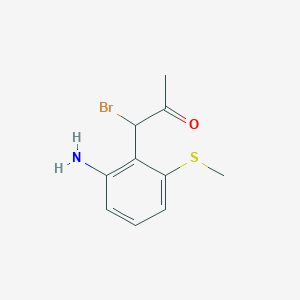
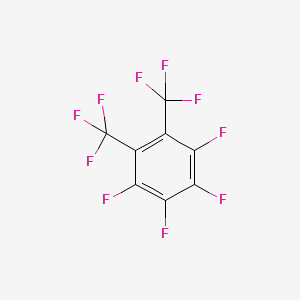
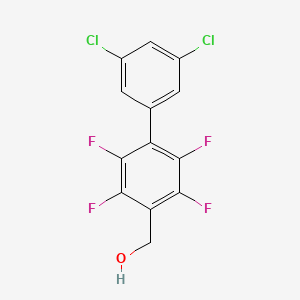
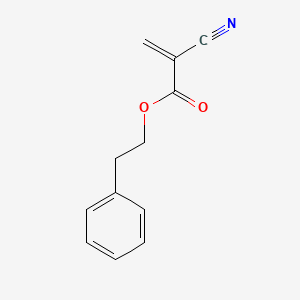


![N-(9-((6aR,8R,9R,9aR)-2,2,4,4-Tetraisopropyl-9-((methylthio)methoxy)tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-yl)benzamide](/img/structure/B14070102.png)

![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
